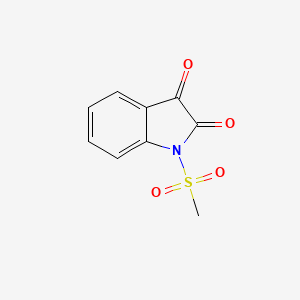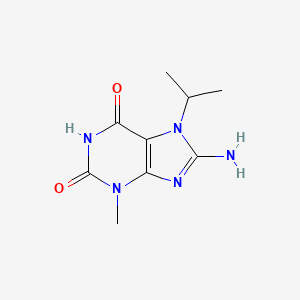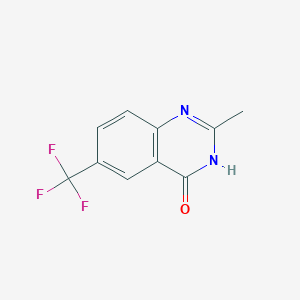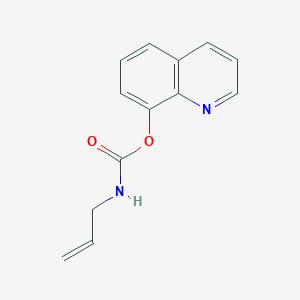
Quinolin-8-yl allylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-yl allylcarbamate is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl allylcarbamate typically involves the reaction of quinolin-8-ol with allyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: Quinolin-8-ol and allyl chloroformate.
Reaction Conditions: The reaction is conducted in an inert solvent, such as dichloromethane, at room temperature.
Procedure: Quinolin-8-ol is dissolved in the solvent, and allyl chloroformate is added dropwise with stirring. Triethylamine is then added to the reaction mixture to neutralize the hydrochloric acid formed.
Product Isolation: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain this compound as a solid product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The isolation and purification steps may involve recrystallization or chromatographic techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl allylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Quinolin-8-yl allylamine.
Substitution: Various substituted quinolin-8-yl carbamates depending on the nucleophile used.
Scientific Research Applications
Quinolin-8-yl allylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: this compound is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Quinolin-8-yl allylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yl formate: Similar in structure but with a formate group instead of an allylcarbamate group.
Quinolin-8-yl acetate: Contains an acetate group instead of an allylcarbamate group.
Quinolin-8-yl methylcarbamate: Features a methylcarbamate group instead of an allylcarbamate group.
Uniqueness
Quinolin-8-yl allylcarbamate is unique due to its specific allylcarbamate group, which imparts distinct chemical and biological properties. The presence of the allyl group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
59741-15-0 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
quinolin-8-yl N-prop-2-enylcarbamate |
InChI |
InChI=1S/C13H12N2O2/c1-2-8-15-13(16)17-11-7-3-5-10-6-4-9-14-12(10)11/h2-7,9H,1,8H2,(H,15,16) |
InChI Key |
MEZYFDNWDDLADU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)OC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


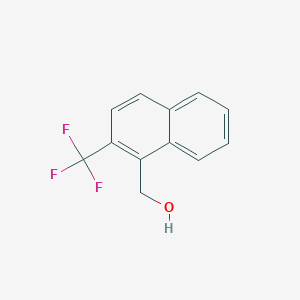

![(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)
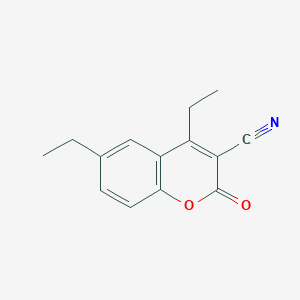

![2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B11881474.png)
